molecular formula C12H11IN2 B12127562 2-iodo-N-(pyridin-3-ylmethyl)aniline

2-iodo-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B12127562
M. Wt: 310.13 g/mol
InChI Key: SQGKELFNCUOXOS-UHFFFAOYSA-N
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Description

2-Iodo-N-(pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the iodination of aniline derivatives. For example, a practical procedure for synthesizing 2-iodoanilines involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions . Oxygen is necessary for this transformation, and the reaction is scalable with high functional-group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale iodination reactions. These methods often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Iodo-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-(pyridin-3-ylmethyl)aniline involves its interaction with molecular targets and pathways. The iodine atom and the pyridin-3-ylmethyl group play crucial roles in its reactivity and binding properties. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions. The specific molecular targets and pathways depend on the context of its use in research or applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the iodine atom and the pyridin-3-ylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming specific complexes with metal ions. These features make it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

2-iodo-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11IN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2

InChI Key

SQGKELFNCUOXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CC=C2)I

Origin of Product

United States

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